molecular formula C16H9N3O3 B2639719 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile CAS No. 1022732-56-4

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile

Cat. No.: B2639719
CAS No.: 1022732-56-4
M. Wt: 291.266
InChI Key: PQJTWTDCTFSLBT-UHFFFAOYSA-N
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Description

5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile: is an organic compound with the molecular formula C16H9N3O3 and a molecular weight of 291.26 It is characterized by the presence of a nitro group, a quinoline moiety, and a benzenecarbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile typically involves the following steps:

    Formation of Quinoline Moiety: The quinoline moiety is introduced through a series of reactions involving the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves the coupling of the quinoline moiety with the nitrated benzene ring to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development and therapeutic applications.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    5-Nitro-2-(quinolyloxy)benzenecarbonitrile: Similar structure but lacks the 8-position substitution on the quinoline ring.

    2-(8-quinolyloxy)benzenecarbonitrile: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness:

  • The presence of both the nitro group and the quinoline moiety in 5-Nitro-2-(8-quinolyloxy)benzenecarbonitrile imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-nitro-2-quinolin-8-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c17-10-12-9-13(19(20)21)6-7-14(12)22-15-5-1-3-11-4-2-8-18-16(11)15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJTWTDCTFSLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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